molecular formula C21H17FN4O4S B12200234 2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12200234
M. Wt: 440.4 g/mol
InChI Key: ALNOHFDLNDKWNH-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenoxy group, a methoxyphenyl group, and an oxadiazole ring, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include fluorophenol, methoxybenzaldehyde, and thiosemicarbazide. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can form cyclic structures through intramolecular reactions, often facilitated by heat or catalysts.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone
  • 4-(2-((4-fluorophenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C21H17FN4O4S

Molecular Weight

440.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H17FN4O4S/c1-12-18(20-25-19(26-30-20)13-3-7-15(28-2)8-4-13)31-21(23-12)24-17(27)11-29-16-9-5-14(22)6-10-16/h3-10H,11H2,1-2H3,(H,23,24,27)

InChI Key

ALNOHFDLNDKWNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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